4-(2-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-2-methylhydrazino)-6-hydroxy-1-(3-(trifluoromethyl)phenyl)-2(1H)-pyrimidinone

Description

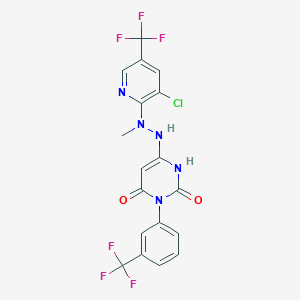

The compound 4-(2-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-2-methylhydrazino)-6-hydroxy-1-(3-(trifluoromethyl)phenyl)-2(1H)-pyrimidinone features a pyrimidinone core substituted with a hydrazine-linked 3-chloro-5-(trifluoromethyl)pyridinyl group at position 4, a hydroxy group at position 6, and a 3-(trifluoromethyl)phenyl group at position 1.

Properties

IUPAC Name |

6-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylhydrazinyl]-3-[3-(trifluoromethyl)phenyl]-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12ClF6N5O2/c1-29(15-12(19)6-10(8-26-15)18(23,24)25)28-13-7-14(31)30(16(32)27-13)11-4-2-3-9(5-11)17(20,21)22/h2-8,28H,1H3,(H,27,32) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTWXWOQFTJVBRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=C(C=C(C=N1)C(F)(F)F)Cl)NC2=CC(=O)N(C(=O)N2)C3=CC=CC(=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12ClF6N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(2-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-2-methylhydrazino)-6-hydroxy-1-(3-(trifluoromethyl)phenyl)-2(1H)-pyrimidinone, often referred to as a pyrimidinone derivative, has garnered attention in pharmaceutical research due to its potential biological activities. This compound's structure suggests possible interactions with various biological targets, particularly in cancer therapy and other therapeutic areas.

- Molecular Formula : C16H14ClF6N4O

- Molecular Weight : 426.75 g/mol

- CAS Number : [Not available in the provided data]

The biological activity of this compound is primarily attributed to its ability to inhibit specific proteins involved in cell survival and proliferation pathways. Notably, it has shown potential as an inhibitor of the Bcl-2 family proteins, which are critical regulators of apoptosis.

Biological Activity Overview

Recent studies have highlighted the following biological activities associated with this compound:

-

Anticancer Activity :

- In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has been shown to inhibit cell growth in small-cell lung cancer (H146) with an IC50 value indicating potent activity.

- Binding affinity assays reveal that modifications in the compound's structure can enhance or diminish its interaction with Bcl-2 and Bcl-xL proteins, crucial for its anticancer efficacy .

- Structure-Activity Relationship (SAR) :

- In Vivo Efficacy :

Table 1: Binding Affinities and Cell Growth Inhibition

| Compound ID | Structure Modifications | Bcl-2 Binding Affinity (IC50 ± SD, nM) | Bcl-xL Binding Affinity (IC50 ± SD, nM) | H146 Cell Growth Inhibition (IC50 ± SD, nM) |

|---|---|---|---|---|

| 4 | -CH3, -COOH | 1.3 ± 0.2 | 6 ± 1 | 61 ± 39 |

| 7 | -CH3 | 99 ± 5 | 11 ± 6 | >1000 |

| 8 | -CONHCH3 | 5 ± 1 | 6 ± 3 | 36 ± 26 |

*Note: IC50 values represent the concentration required to inhibit 50% of target activity.

Case Studies

A notable case study involved optimizing a series of pyrimidinone derivatives for enhanced efficacy against Bcl-2/Bcl-xL proteins. The study systematically altered functional groups on the pyrimidinone scaffold, leading to the identification of compounds with improved binding affinities and cellular activities. For example, one derivative showed a remarkable decrease in IC50 values compared to earlier iterations, emphasizing the importance of structural modifications in drug design .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Pharmacological and Physicochemical Implications

Hydrazino Linkage vs. Aryl Linkage: The target compound’s hydrazino group enables hydrogen bonding with biological targets (e.g., kinases or proteases), whereas the pyrazolo-pyrimidine in relies on aromatic stacking due to its rigid, fused core . The hydrazino bridge may increase synthetic complexity compared to cross-coupled analogs like ’s compound, which can be synthesized via Suzuki-Miyaura reactions .

Trifluoromethyl Groups: Both the target compound and ’s analog feature trifluoromethylpyridinyl groups, enhancing metabolic stability and membrane permeability.

Hydroxy Group: The hydroxy group at position 6 in the target compound and ’s tetrahydropyrimidinone improves water solubility but may limit blood-brain barrier penetration compared to non-hydroxylated analogs like ’s compound .

Core Structure Effects: Pyrimidinone (target) and pyridazinone () cores offer distinct electronic profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.